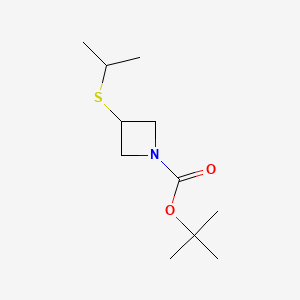

Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate

Description

Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring:

- A four-membered azetidine ring, which confers ring strain and conformational rigidity.

- A tert-butyl carbamate (Boc) group at the 1-position, commonly used as a protective group for amines in organic synthesis.

- An isopropylsulfanyl substituent at the 3-position, introducing sulfur-based functionality that may influence reactivity and solubility.

Its structural features—particularly the azetidine ring and sulfur substituent—distinguish it from related carbamate-protected amines.

Properties

Molecular Formula |

C11H21NO2S |

|---|---|

Molecular Weight |

231.36 g/mol |

IUPAC Name |

tert-butyl 3-propan-2-ylsulfanylazetidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO2S/c1-8(2)15-9-6-12(7-9)10(13)14-11(3,4)5/h8-9H,6-7H2,1-5H3 |

InChI Key |

DCYNQBQDQFLEOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1CN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be used as a probe in biological studies to understand the role of sulfanyl groups in biological systems. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among tert-butyl carbamate derivatives are summarized below:

*Estimated based on structural analogs.

†Predicted using fragment-based methods.

Key Observations:

- Substituent Effects : The isopropylsulfanyl group (thioether) in the target compound offers reduced polarity compared to hydroxymethyl () or sulfonyloxy () groups, impacting solubility and metabolic stability.

- Boc Group Stability : All compounds share acid-labile tert-butyl carbamate protection, but reactivity varies with substituents (e.g., sulfur may accelerate acid-catalyzed decomposition ).

Notes:

- The azetidine derivative likely requires standard lab precautions (e.g., ventilation, acid-resistant PPE) due to its Boc group and sulfur substituent .

- In contrast, tert-butyl alcohol demands rigorous controls (e.g., explosion-proof equipment, respiratory protection) owing to its volatility and reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate, and what methodological considerations are critical for success?

- Methodology :

-

Step 1 : Begin with the azetidine core. Protect the amine group using tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .

-

Step 2 : Introduce the isopropylsulfanyl group via nucleophilic substitution. React Boc-protected azetidine derivatives with isopropylthiol in the presence of a deprotonating agent (e.g., NaH) in anhydrous tetrahydrofuran (THF) at 0–25°C .

-

Critical Conditions :

-

Temperature control : Avoid exothermic side reactions during substitution.

-

Moisture-sensitive steps : Use Schlenk lines or inert atmospheres for air-sensitive reagents.

-

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Table 1 : Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM | Amine protection | |

| Sulfanyl Addition | Isopropylthiol, NaH, THF | Thioether formation |

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regiochemistry and purity. For example, the Boc group shows a singlet at ~1.4 ppm (¹H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for Boc).

Q. What are the primary applications of this compound in drug discovery and materials science?

- Medicinal Chemistry : Acts as a scaffold for protease inhibitors or kinase modulators due to its rigid azetidine ring and sulfur-based reactivity .

- Materials Science : The thioether group enables coordination chemistry in polymer design or nanoparticle functionalization .

- Key Insight : The tert-butyl group enhances solubility in organic solvents, facilitating downstream reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale syntheses?

- Methodology :

- Computational Screening : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., ICReDD’s reaction path search methods) .

- Design of Experiments (DoE) : Apply fractional factorial designs to variables (temperature, solvent, catalyst loading). For example, optimize NaH stoichiometry to minimize side reactions .

- Table 2 : Example Optimization Parameters

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0–40°C | 25°C |

| Solvent | THF, DMF, DCM | THF |

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Methodology :

- Comparative Analysis : Cross-reference experimental NMR with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at −40°C to 60°C .

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodology :

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .

- Machine Learning (ML) : Train models on existing azetidine reaction datasets to predict outcomes (e.g., yield under varying conditions) .

Q. What safety protocols are critical when handling this compound, particularly for air-sensitive steps?

- Methodology :

- Inert Atmospheres : Use gloveboxes or Schlenk lines for NaH and thiol reactions .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Waste Disposal : Quench excess NaH with isopropanol before aqueous disposal .

Q. How can stereochemical outcomes be controlled during functionalization of the azetidine ring?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.